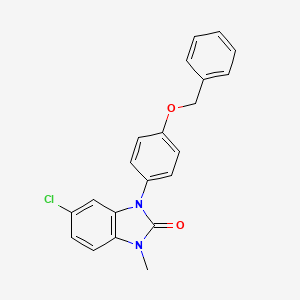
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(4-(phenylmethoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(4-(phenylmethoxy)phenyl)- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in drug design
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(4-(phenylmethoxy)phenyl)- can be achieved through several methods. One common approach involves the reaction of 1,3-thiazino[3,2-a]benzimidazolium salts with epichlorohydrin . Another method includes the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with unsaturated esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(4-(phenylmethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole core.
Applications De Recherche Scientifique
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(4-(phenylmethoxy)phenyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(4-(phenylmethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
- 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one
Uniqueness
What sets 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(4-(phenylmethoxy)phenyl)- apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
79759-85-6 |
|---|---|
Formule moléculaire |
C21H17ClN2O2 |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
5-chloro-1-methyl-3-(4-phenylmethoxyphenyl)benzimidazol-2-one |
InChI |
InChI=1S/C21H17ClN2O2/c1-23-19-12-7-16(22)13-20(19)24(21(23)25)17-8-10-18(11-9-17)26-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Clé InChI |
JYTFZLFTGRKUGY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


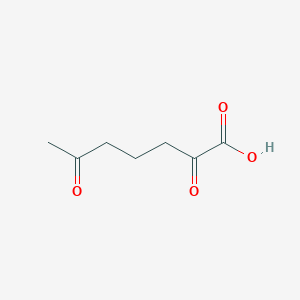
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
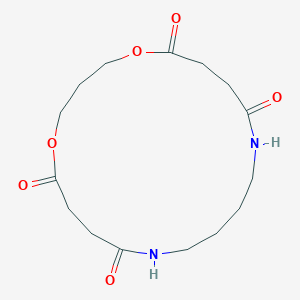
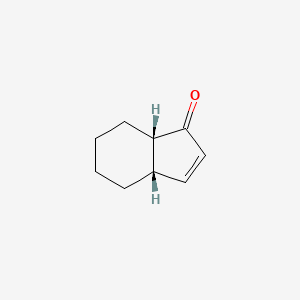


![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
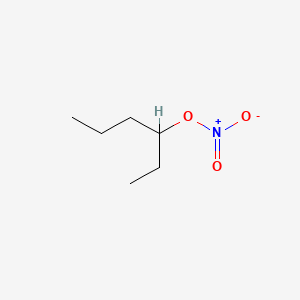

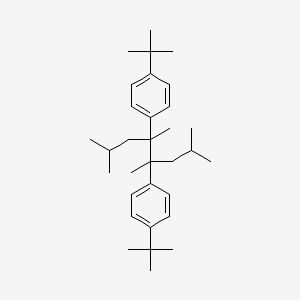
![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)
